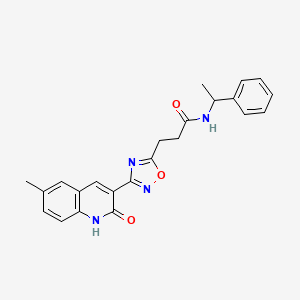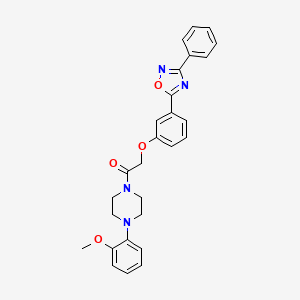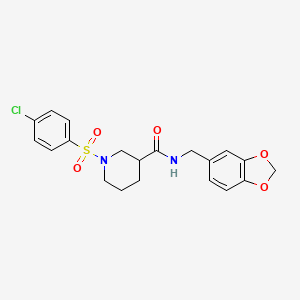
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as ODNP, is a chemical compound with potential applications in scientific research. ODNP is a stable and highly soluble molecule that has been used as a probe for studying the dynamics of biomolecules in solution.
作用機序
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline acts as a paramagnetic probe by shortening the longitudinal relaxation time (T1) of nearby protons in solution. This effect is due to the interaction between the unpaired electron of the nitroxide group in N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline and the nearby protons. The magnitude of the T1 shortening effect depends on the distance between the nitroxide group and the protons, allowing N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline to be used as a distance probe.
Biochemical and Physiological Effects
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has low toxicity and is generally considered to be safe for use in scientific research. However, like all chemical compounds, N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may have some biochemical and physiological effects that have not yet been fully characterized.
実験室実験の利点と制限
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages for lab experiments, including its stability, solubility, and sensitivity as a paramagnetic probe. However, N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline also has some limitations, including its potential for photobleaching and the need for specialized equipment for measuring the T1 relaxation time.
将来の方向性
There are several future directions for research on N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of research is the development of new synthesis methods for N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline that are more efficient and scalable. Another area of research is the application of N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline to the study of larger biomolecules and complex biological systems. Finally, there is a need for further investigation into the biochemical and physiological effects of N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline to ensure its safety for use in scientific research.
Conclusion
In conclusion, N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound with potential applications in scientific research. N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized using a multistep process, and it has been used as a paramagnetic probe for studying the structure, dynamics, and interactions of biomolecules in solution. N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline acts by shortening the T1 relaxation time of nearby protons, and it has low toxicity and several advantages for lab experiments. However, further research is needed to explore the full potential of N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline and to ensure its safety for use in scientific research.
合成法
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized using a multistep process that involves the reaction of 3-methyl-1,2,4-oxadiazole with 4-nitro-2-chloroaniline, followed by the reduction of the resulting compound with sodium dithionite and the subsequent N-alkylation of the product with diethyl sulfate. The final product is obtained by purification through column chromatography.
科学的研究の応用
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been widely used as a paramagnetic probe for studying the structure, dynamics, and interactions of biomolecules in solution. N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be used to measure the distance between two spin labels attached to biomolecules, providing information on the conformational changes and dynamics of the biomolecules. N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has also been used to study the interactions between proteins and ligands, as well as the binding of proteins to DNA and RNA.
特性
IUPAC Name |
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-16(5-2)11-7-6-10(8-12(11)17(18)19)13-14-9(3)15-20-13/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRSTHZXIZLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


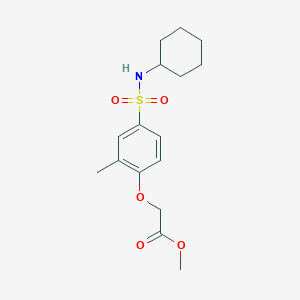
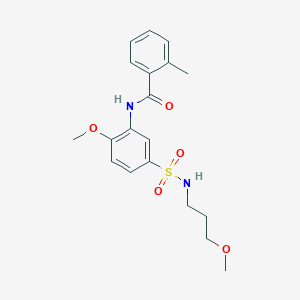
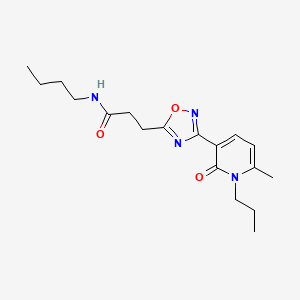
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

